molecular formula C26H22FNO5S B2412773 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline CAS No. 866813-01-6

3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline

Cat. No.: B2412773
CAS No.: 866813-01-6
M. Wt: 479.52
InChI Key: SACKPSFTSGDWDD-UHFFFAOYSA-N
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Description

3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its functional groups allow for binding to various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(4-ethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5S/c1-4-16-5-7-17(8-6-16)25(29)21-15-28-22-14-24(33-3)23(32-2)13-20(22)26(21)34(30,31)19-11-9-18(27)10-12-19/h5-15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACKPSFTSGDWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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